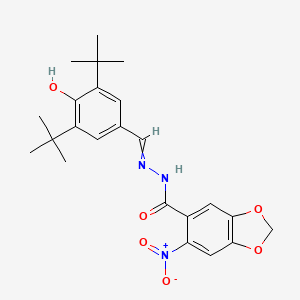
RDEA-436
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea/'s MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
科学的研究の応用
Role in Rapid Development in Dictyostelium
The RDEA gene, along with REGA, significantly impacts the rapid development in Dictyostelium. RDEA gene products exhibit similarity to H2-type phosphotransferases, suggesting a role in a multistep phosphorelay system that modulates development rates in this organism (Chang et al., 1998). Disruption of the RDEA gene leads to a notable accumulation of cAMP at the vegetative stage, which is not observed in wild-type cells. This accumulation results from a novel adenylyl cyclase activity, indicating a unique regulatory mechanism in the development of Dictyostelium (Kim et al., 1998).
Participation in a Eukaryotic Phospho-relay
The interaction between RDEA and RegA (response regulator) in Dictyostelium represents a crucial element in a eukaryotic His-Asp phospho-relay network. This network is instrumental in regulating cAMP signaling, development, and fruiting body maturation in this organism. Phosphorylation of RegA by a heterologous phospho-donor protein significantly activates RegA phosphodiesterase activity, highlighting the functional importance of RDEA in this biological process (Thomason et al., 1999).
Reductive Dehalogenase Activity
In a study on Dehalococcoides ethenogenes strain 195, RDEA-associated gene expressions were investigated during the growth and reductive dechlorination of various chlorinated compounds. The expression patterns of these genes, such as the reductive dehalogenase (RD) gene, serve as biomarkers for the physiological activity of Dehalococcoides spp. in environments contaminated with chlorinated compounds (Fung et al., 2007).
Application in Rock Fragmentation Analysis
A novel approach called random discrete element analysis (RDEA) has been applied to study rock fragmentation under uniaxial compression. This method integrates random field theory and discrete element method, providing insights into the mechanisms of rock fragmentation and the influence of microscopic material properties on rock strength and fragmentation patterns (Zhao & Liu, 2020).
特性
分子式 |
C22H16N6O |
|---|---|
外観 |
Solid powder |
同義語 |
RDEA436; RDEA-436; RDEA 436.; NONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





